Mivacurium chloride

概要

説明

Mivacurium chloride is a short-acting, non-depolarizing neuromuscular-blocking agent. It is primarily used as a skeletal muscle relaxant during surgical procedures and mechanical ventilation. This compound works by competitively binding to cholinergic receptors at the motor end-plate, thereby blocking the action of acetylcholine and resulting in muscle relaxation .

準備方法

Synthetic Routes and Reaction Conditions: Mivacurium chloride is synthesized through a multi-step process involving the reaction of (E)-4-octene-1,8-dioic acid with various intermediates. One common method involves the use of ®-(+)-5’-methoxylaudanosine as a starting material. The synthesis typically involves esterification, followed by a series of reactions to form the final product .

Industrial Production Methods: Industrial production of this compound often involves a two-step reaction process. The starting materials are relatively inexpensive and readily available. The first step involves the reaction of (E)-4-octene-1,8-dioic acid with an alcohol to form an ester. This is followed by a second reaction to produce this compound with high purity (98% or more) through simple extraction and concentration methods .

化学反応の分析

Types of Reactions: Mivacurium chloride primarily undergoes hydrolysis and esterification reactions. It is hydrolyzed by plasma cholinesterase, which breaks down the ester bonds in the molecule .

Common Reagents and Conditions: The hydrolysis of this compound is facilitated by plasma cholinesterase, an enzyme found in the blood. Esterification reactions typically involve the use of alcohols and acids under acidic or basic conditions .

Major Products Formed: The primary products formed from the hydrolysis of this compound are the corresponding alcohols and acids. These products are generally inactive and are excreted from the body .

科学的研究の応用

Clinical Applications

Mivacurium chloride is primarily utilized in the following clinical scenarios:

- Adjunct to General Anesthesia : Mivacurium is commonly administered to facilitate tracheal intubation and to provide skeletal muscle relaxation during surgical procedures. Its rapid onset and short duration of action make it ideal for surgeries requiring quick recovery from neuromuscular blockade .

- Mechanical Ventilation : In critical care settings, mivacurium is used to induce muscle relaxation in patients requiring mechanical ventilation. This application is particularly beneficial in managing airway control during sedation .

- Pediatric Use : Mivacurium has been shown to be effective in pediatric populations, providing a reliable option for muscle relaxation during surgical procedures in infants and children over two months old .

Pharmacokinetics

Mivacurium exhibits rapid onset and quick recovery profiles:

- Onset Time : Approximately 2-3 minutes after intravenous administration.

- Duration : The effects typically last for 15-20 minutes, making it suitable for short surgical procedures.

- Recovery : Spontaneous recovery from mivacurium is independent of the duration of infusion, which contrasts with some other neuromuscular blockers that may accumulate effects over time .

Case Study 1: Efficacy in Pediatric Anesthesia

A study involving pediatric patients demonstrated that mivacurium provides effective muscle relaxation comparable to traditional agents like atracurium and vecuronium, with a favorable safety profile. The rapid recovery times were particularly noted as advantageous in outpatient settings where quick discharge is desired .

Case Study 2: Use in Obese Patients

Research has indicated that mivacurium can be effectively used in obese patients undergoing surgery. The pharmacokinetic properties allow for tailored dosing strategies that minimize the risk of prolonged neuromuscular blockade, which can be a concern with other agents .

Safety Profile and Considerations

While mivacurium is generally well-tolerated, clinicians must be aware of potential side effects such as hypotension and allergic reactions. Additionally, its use should be carefully monitored in patients with atypical plasma cholinesterase activity, which may prolong neuromuscular blockade .

Data Summary Table

| Application Area | Key Features | Clinical Evidence |

|---|---|---|

| General Anesthesia | Facilitates tracheal intubation | Widely used; rapid recovery noted |

| Mechanical Ventilation | Induces muscle relaxation | Effective in critical care settings |

| Pediatric Anesthesia | Safe for infants over 2 months | Comparable efficacy to other agents |

| Obesity-related Surgery | Tailored dosing strategies | Minimizes prolonged blockade risk |

作用機序

Mivacurium chloride exerts its effects by binding competitively to cholinergic receptors on the motor end-plate. This antagonizes the action of acetylcholine, a neurotransmitter responsible for muscle contraction. By blocking acetylcholine, this compound induces muscle relaxation. This action is reversible by acetylcholinesterase inhibitors such as neostigmine .

類似化合物との比較

Similar Compounds:

- Atracurium besylate

- Cisatracurium besylate

- Doxacurium chloride

- Rocuronium bromide

Uniqueness: Mivacurium chloride is unique due to its short duration of action and rapid metabolism by plasma cholinesterase. Unlike other neuromuscular-blocking agents, this compound does not require a specific reversal agent, making it particularly useful for short surgical procedures .

特性

CAS番号 |

106861-44-3 |

|---|---|

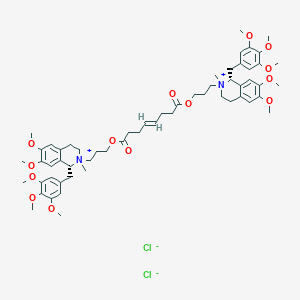

分子式 |

C58H80ClN2O14+ |

分子量 |

1064.7 g/mol |

IUPAC名 |

bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;chloride |

InChI |

InChI=1S/C58H80N2O14.ClH/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10;/h13-14,31-38,45-46H,15-30H2,1-12H3;1H/q+2;/p-1/b14-13+;/t45-,46-,59?,60?;/m1./s1 |

InChIキー |

KFWHZSUNFAPZPW-FBIVYNMFSA-M |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |

異性体SMILES |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-] |

正規SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-] |

Key on ui other cas no. |

106861-44-3 |

ピクトグラム |

Acute Toxic |

同義語 |

(1R,1’R)-2,2’-[[(4E)-1,8-Dioxo-4-octene-1,8-diyl]bis(oxy-3,1-propanediyl)]bis[1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinolinium Chloride ; Mivacron; BW-B 1090U; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。